

Application Note: HPLC Quantification of 3'-Angeloyloxy-4'-seneciyoxy-2',3'-dihydrooroselol

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Compound of Interest

Compound Name: 3'-Angeloyloxy-4'-seneciyoxy-2',3'-dihydrooroselol

Cat. No.: B15593383

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Introduction

3'-Angeloyloxy-4'-seneciyoxy-2',3'-dihydrooroselol is a naturally occurring angular-type pyranocoumarin found in various medicinal plants, including those of the Angelica species. As a complex ester derivative of dihydrooroselol, its accurate quantification is crucial for the quality control of herbal extracts, standardization of traditional medicines, and in pharmacokinetic studies for drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound in plant extracts and other relevant matrices.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, quality control of herbal medicines, and phytochemical research.

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol outlines the extraction of **3'-Angeloyloxy-4'-seneciyoxy-2',3'-dihydrooroselol** from dried plant material.

- Apparatus and Reagents:
 - Dried and powdered plant material (e.g., roots of *Angelica pubescens*)
 - Methanol (HPLC grade)
 - Ultrasonic bath
 - Vortex mixer
 - Centrifuge
 - 0.22 μ m syringe filters (PTFE or nylon)
 - HPLC vials
- Procedure:
 - Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
 - Add 20 mL of methanol to the tube.
 - Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
 - Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Carefully decant the supernatant into a clean tube.
 - Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.
 - The sample is now ready for HPLC analysis.

2. Standard Solution Preparation

- Apparatus and Reagents:

- Reference standard of **3'-Angeloyloxy-4'-seneciyoxy-2',3'-dihydrooroselol** (purity $\geq 98\%$)
- Methanol (HPLC grade)
- Volumetric flasks
- Analytical balance
- Procedure:
 - Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
 - Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$. These will be used to construct the calibration curve.

3. HPLC Method for Quantification

- Instrumentation:
 - HPLC system with a UV-Vis or Diode Array Detector (DAD)
 - C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 μm particle size)
 - Data acquisition and processing software
- Chromatographic Conditions:
 - Mobile Phase A: Water (HPLC grade)
 - Mobile Phase B: Acetonitrile (HPLC grade)
 - Gradient Elution:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 70% B

- 25-30 min: 70% to 90% B
- 30-35 min: 90% B (hold)
- 35-40 min: 90% to 30% B (return to initial conditions)
- 40-45 min: 30% B (equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the standard)
- Injection Volume: 10 µL

4. Method Validation (Representative Data)

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the quantification of coumarins.

Parameter	Specification	Typical Result
Linearity		
Range	1-100 µg/mL	1-100 µg/mL
Correlation Coefficient (r ²)	≥ 0.999	0.9995
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.2 µg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.7 µg/mL
Precision (RSD%)		
Intra-day	≤ 2%	1.5%
Inter-day	≤ 3%	2.2%
Accuracy (Recovery %)	95-105%	98.5% - 102.1%
Specificity	No interfering peaks at the retention time of the analyte	Confirmed by peak purity analysis with DAD

Data Presentation

Table 1: Quantitative Data Summary (Hypothetical)

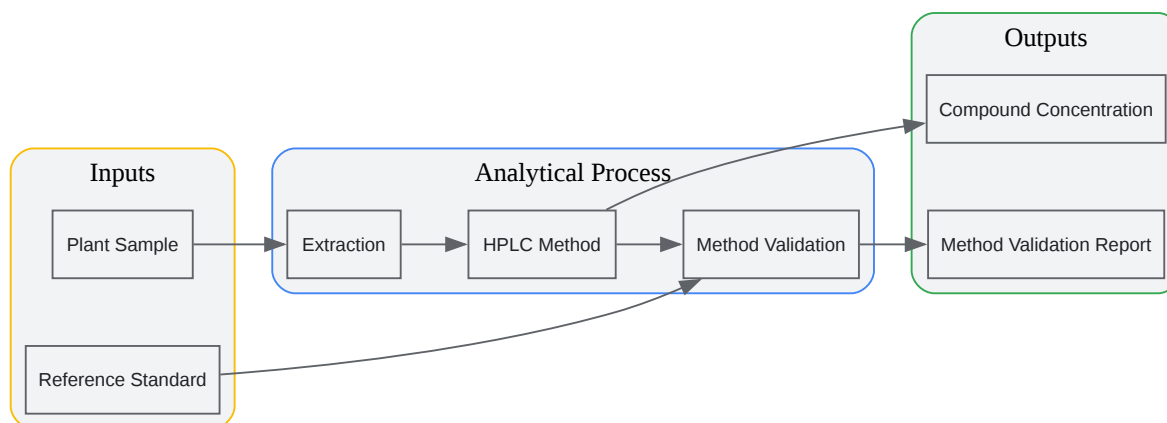
Sample ID	Retention Time (min)	Peak Area	Concentration (µg/mL)
Standard (10 µg/mL)	22.5	150,000	10.0
Standard (50 µg/mL)	22.5	755,000	50.0
Plant Extract 1	22.6	320,000	21.3
Plant Extract 2	22.5	450,000	29.9

Table 2: Method Validation Summary (Representative)

Parameter	Value
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	0.9995
LOD (µg/mL)	0.2
LOQ (µg/mL)	0.7
Intra-day Precision (%RSD)	1.5
Inter-day Precision (%RSD)	2.2
Accuracy (Recovery %)	99.8

Visualizations

Caption: Experimental workflow for the HPLC quantification of **3'-Angeloyloxy-4'-seneciyoxy-2',3'-dihydrooroselol**.



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Caption: Logical relationship of inputs, processes, and outputs in the quantification of the target compound.

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